molecular formula C8H9N5 B1391751 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine CAS No. 1184416-55-4

1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B1391751
CAS RN: 1184416-55-4
M. Wt: 175.19 g/mol
InChI Key: FKLFQTLLGKCEKY-UHFFFAOYSA-N
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Description

The compound “1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a pyridine and a 1,2,4-triazole ring. These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(pyridin-2-yl)-1H-perimidine, has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine” are not available, similar compounds have been involved in various chemical reactions. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

1. Catalyst Synthesis and Applications

1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, a derivative of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine, has been synthesized and used in forming Schiff bases and palladacycles. These complexes demonstrated efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, suggesting their potential in organic synthesis and pharmaceutical applications (Singh et al., 2017).

2. Synthesis and Characterization of New Complexes

The synthesis and characterization of novel ruthenium complexes involving 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N-(pyridin-2-ylmethyl)methanamine, a related compound, revealed their potential in hydrogenation reactions. These complexes were created using efficient and cost-effective click chemistry, offering a promising avenue for developing new catalysts in chemical synthesis (Sole et al., 2019).

3. Exploring Structural and Spectroscopic Properties

Studies on the structural and spectroscopic properties of related 1,2,4-triazolopyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, have provided insights into their molecular structure and potential for applications in material science, including luminescent materials (Dymińska et al., 2022).

4. Corrosion Inhibition Applications

Derivatives such as (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol have been investigated as corrosion inhibitors for mild steel, demonstrating their efficacy and potential application in materials protection and industrial maintenance (Ma et al., 2017).

5. Antibacterial and Antifungal Activity

Compounds structurally related to 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine have been synthesized and evaluated for their antimicrobial activities, demonstrating potential as agents in the development of new antimicrobial drugs (Sindhu et al., 2016).

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFQTLLGKCEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

CAS RN

1184416-55-4
Record name 1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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